molecular formula C8H8ClNOS B1394957 3-Chloro-5-methoxybenzenecarbothioamide CAS No. 1216533-00-4

3-Chloro-5-methoxybenzenecarbothioamide

Cat. No. B1394957
CAS RN: 1216533-00-4
M. Wt: 201.67 g/mol
InChI Key: HHOBMQBKXAEVKZ-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxybenzenecarbothioamide (3C5MBCA) is an organic compound that has found a wide range of applications in the field of scientific research. As a member of the carbothioamide family of compounds, 3C5MBCA has been studied for its unique properties and potential applications in the medical and industrial fields.

Scientific Research Applications

1. Potential Anti-inflammatory Applications

3-Chloro-5-methoxybenzenecarbothioamide has been explored for its potential as an anti-inflammatory agent. This exploration is based on the reported anti-inflammatory activity of structurally related molecules, suggesting its viability in the development of novel anti-inflammatory drugs (Moloney, 2000), (Moloney, 2001).

2. Involvement in Serotonin-3 (5-HT3) Receptor Antagonism

Research on derivatives of this compound, such as 3-substituted 5-chloro-2-methoxybenzamides, has shown that these compounds can bind to serotonin-3 (5-HT3) receptors, indicating potential applications in addressing issues related to these receptors. This is particularly relevant in the development of treatments for conditions influenced by 5-HT3 receptor activity (Kuroita et al., 1996), (Kuroita et al., 2010).

3. Dopamine Receptor Interaction

Investigations into compounds similar to this compound, such as 4-amino-5-chloro-N-2-methoxybenzamide, have revealed their interaction with dopamine receptors. This interaction suggests potential applications in the study and treatment of neurological disorders involving dopamine regulation (Peringer et al., 1975).

4. Complex Formation with Metals

Research has also delved into the thermal properties of 5-chloro-2-methoxybenzoates (a related compound) with lanthanides and d-block elements, indicating potential applications in material science and metal complex studies. These studies can provide valuable insights into the synthesis and properties of new materials (Ferenc & Bocian, 2003).

5. Synthesis of Novel Compounds

The structure of this compound allows for its use in the synthesis of various novel compounds, which can have diverse applications in pharmaceuticals and chemical research. This includes the exploration of its derivatives for new drug development and other chemical applications (Arita et al., 1970), (Beytur & Avinca, 2021).

properties

IUPAC Name

3-chloro-5-methoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNOS/c1-11-7-3-5(8(10)12)2-6(9)4-7/h2-4H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOBMQBKXAEVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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